2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane
Overview
Description
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a methylsulfonyl group, an indazole ring, and a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as ortho-substituted nitrobenzene derivatives.
Introduction of the Bromine Atom: Bromination of the indazole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Etherification: The methoxyethyl group is attached through an etherification reaction using appropriate alkylating agents.
Introduction of the Trimethylsilane Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromine atom or the indazole ring, resulting in debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Debrominated or hydrogenated products.
Substitution: Various substituted indazole derivatives.
Scientific Research Applications
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other protein targets.
Organic Synthesis:
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane depends on its application. In medicinal chemistry, it may act by binding to specific protein targets, such as kinases, and modulating their activity. The indazole ring can interact with the active site of enzymes, while the trimethylsilane group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-chloro-3-methylsulfonylindazol-1-yl)methoxy]ethyl
Properties
CAS No. |
651780-44-8 |
---|---|
Molecular Formula |
C14H21BrN2O3SSi |
Molecular Weight |
405.38 g/mol |
IUPAC Name |
2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C14H21BrN2O3SSi/c1-21(18,19)14-12-6-5-11(15)9-13(12)17(16-14)10-20-7-8-22(2,3)4/h5-6,9H,7-8,10H2,1-4H3 |
InChI Key |
IHIBOOQDMDWKOO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC(=C2)Br)C(=N1)S(=O)(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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